molecular formula C18H20N2O B3857254 3-methyl-2,6-diphenyl-4-piperidinone oxime CAS No. 66110-27-8

3-methyl-2,6-diphenyl-4-piperidinone oxime

Cat. No. B3857254
CAS RN: 66110-27-8
M. Wt: 280.4 g/mol
InChI Key: MKDXFVQSWSAIDD-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,6-diphenyl-4-piperidinone oxime, also known as MDPPO, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized by a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

3-methyl-2,6-diphenyl-4-piperidinone oxime works by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This inhibition can prevent the aggregation of beta-amyloid peptides and reduce the toxicity associated with their accumulation.
Biochemical and Physiological Effects:
3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-methyl-2,6-diphenyl-4-piperidinone oxime can inhibit the activity of acetylcholinesterase and prevent the formation of beta-amyloid plaques. In vivo studies have shown that 3-methyl-2,6-diphenyl-4-piperidinone oxime can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

3-methyl-2,6-diphenyl-4-piperidinone oxime has a number of advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been shown to have low toxicity and high selectivity for its target enzymes. However, 3-methyl-2,6-diphenyl-4-piperidinone oxime also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime can be unstable in some conditions, which can lead to degradation and loss of activity.

Future Directions

There are a number of future directions for research on 3-methyl-2,6-diphenyl-4-piperidinone oxime. One area of interest is the development of 3-methyl-2,6-diphenyl-4-piperidinone oxime analogs that have improved solubility and stability. Another area of interest is the investigation of the mechanism of action of 3-methyl-2,6-diphenyl-4-piperidinone oxime in more detail, particularly in relation to its effects on beta-amyloid plaques. Additionally, 3-methyl-2,6-diphenyl-4-piperidinone oxime could be studied for its potential applications in other fields, such as agriculture and environmental science. Overall, 3-methyl-2,6-diphenyl-4-piperidinone oxime is a promising compound that has the potential to contribute to a wide range of scientific research areas.

Scientific Research Applications

3-methyl-2,6-diphenyl-4-piperidinone oxime has been studied for its potential application in a number of fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. In pharmacology, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been shown to have potential as a drug candidate for the treatment of Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In toxicology, 3-methyl-2,6-diphenyl-4-piperidinone oxime has been used as a reagent for the detection of nerve agents, such as sarin and soman.

properties

IUPAC Name

(NE)-N-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-16(20-21)12-17(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,17-19,21H,12H2,1H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXFVQSWSAIDD-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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